molecular formula C21H15ClN2O2 B11627046 N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide

Cat. No.: B11627046
M. Wt: 362.8 g/mol
InChI Key: ZQPQFOWOUOSWMI-UHFFFAOYSA-N
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Description

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and industrial applications .

Preparation Methods

The synthesis of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide typically involves the condensation of 5-chloro-2-aminobenzoxazole with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization from ethanol .

Chemical Reactions Analysis

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes or receptors. In the context of neurodegenerative diseases, it may interact with orexin receptors, which are involved in regulating sleep-wake cycles . The compound’s ability to bind to these receptors can modulate their activity and produce therapeutic effects.

Comparison with Similar Compounds

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide can be compared with other benzoxazole derivatives such as:

These compounds share a common benzoxazole core but differ in their specific substituents and therapeutic applications, highlighting the versatility and importance of benzoxazole derivatives in medicinal chemistry.

Properties

Molecular Formula

C21H15ClN2O2

Molecular Weight

362.8 g/mol

IUPAC Name

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide

InChI

InChI=1S/C21H15ClN2O2/c1-13-2-4-14(5-3-13)20(25)23-17-9-6-15(7-10-17)21-24-18-12-16(22)8-11-19(18)26-21/h2-12H,1H3,(H,23,25)

InChI Key

ZQPQFOWOUOSWMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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